molecular formula C21H40O4 B1607213 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate CAS No. 68515-75-3

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate

Cat. No.: B1607213
CAS No.: 68515-75-3
M. Wt: 356.5 g/mol
InChI Key: LGSZANJCUXRKNT-UHFFFAOYSA-N
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Description

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate is an organic compound with the molecular formula C22H42O4. It is a synthetic ester derived from heptanedioic acid (also known as adipic acid) and is characterized by its branched alkyl chains. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate typically involves the esterification of heptanedioic acid with 2,3-dimethylpentanol and 2-ethylpentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ester can yield alcohols or other reduced products.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized as a plasticizer in polymer production and as a lubricant additive.

Mechanism of Action

The mechanism of action of 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohols and acids, which may then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpentane: An alkane with a similar branched structure but lacking the ester functional group.

    2-Ethylhexyl heptanedioate: Another ester derived from heptanedioic acid but with different alkyl groups.

    Diheptyl adipate: An ester with similar applications but different alkyl chain lengths.

Uniqueness

2,3-Dimethylpentyl 2-ethylpentyl heptanedioate is unique due to its specific combination of branched alkyl chains and ester functional group, which confer distinct physical and chemical properties. Its unique structure makes it suitable for specialized applications in various fields.

Properties

IUPAC Name

1-O-(2,3-dimethylpentyl) 7-O-(2-ethylpentyl) heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-6-12-19(8-3)16-25-21(23)14-11-9-10-13-20(22)24-15-18(5)17(4)7-2/h17-19H,6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSZANJCUXRKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)COC(=O)CCCCCC(=O)OCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872345
Record name 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68515-75-3
Record name Hexanedioic acid, di-C7-9-branched and linear alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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